2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)aceta mide
Description
This compound belongs to the class of 1,2,4-triazole derivatives, which are characterized by a heterocyclic core containing three nitrogen atoms. The structure features a 1,2,4-triazole ring substituted at position 3 with a thioether-linked acetamide group. Key substituents include:
- 2-Methylphenyl group: Introduces steric bulk and hydrophobic interactions.
- N-(3-Chlorophenyl)acetamide: The electron-withdrawing chlorine atom and aromatic ring contribute to π-π stacking and dipole interactions.
Synthetic routes for analogous compounds often involve 1,3-dipolar cycloaddition reactions between azides and alkynes (e.g., Huisgen reaction) or nucleophilic substitution of triazole-thiol intermediates with halogenated acetamides .
Properties
Molecular Formula |
C17H16ClN5OS |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-5-2-3-8-14(11)16-21-22-17(23(16)19)25-10-15(24)20-13-7-4-6-12(18)9-13/h2-9H,10,19H2,1H3,(H,20,24) |
InChI Key |
AMHBRUNHSLEJHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . The process involves the reaction of succinic anhydride with aminoguanidine hydrochloride and various amines under microwave irradiation. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol derivative.
Scientific Research Applications
Overview
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide is a complex organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound contains a triazole ring, which is recognized for its potential therapeutic applications, including antimicrobial and anticancer properties. The following sections detail its synthesis, biological activities, and specific applications based on recent research findings.
Antimicrobial Activity
Research indicates that compounds similar to 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide exhibit significant antimicrobial properties. A comparative study demonstrated that modifications at the phenyl ring significantly enhance antimicrobial activity against various pathogens:
| Compound | Microorganism Tested | Activity Level |
|---|---|---|
| 6d | Candida albicans | Moderate |
| 6e | Escherichia coli | Low |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. For example, studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways:
| Compound | IC50 (µg/mL) | Cell Line Tested |
|---|---|---|
| 6d | 13.004 | HepG2 |
| 6e | 28.399 | HepG2 |
These results suggest that structural modifications can significantly influence the compound's anticancer efficacy.
Study 1: Antimicrobial Efficacy
A study evaluated several triazole derivatives against common pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. Modifications at the phenyl ring were shown to enhance antimicrobial activity significantly.
Study 2: Anticancer Properties
In another case study involving human melanoma cells (A375), derivatives similar to the target compound were assessed for their cytotoxic effects. Specific substitutions on the triazole ring enhanced anticancer efficacy.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituent variations, and reported biological activities:
Key Findings:
Substituent Position and Enzyme Inhibition: Ethyl or allyl groups at triazole N4 (e.g., Compound 141) improve AChE/BChE inhibition compared to amino-substituted derivatives, likely due to enhanced hydrophobic interactions . Pyridine or chlorophenyl groups at triazole C5 (e.g., AS112, Target Compound) stabilize enzyme binding via π-π stacking and halogen bonding .
Anti-Inflammatory Activity: Halogenation (e.g., bromo in Compound 7g) at the quinazolinone moiety significantly boosts anti-inflammatory efficacy compared to non-halogenated analogs .
Impact of Acetamide Substituents: N-(3-Chlorophenyl)acetamide (Target Compound) vs.
Synthetic Flexibility :
- 1,2,3-Triazole derivatives (e.g., Compound 6m in ) show lower cholinesterase inhibition than 1,2,4-triazoles, emphasizing the importance of nitrogen arrangement in bioactivity .
Structural-Activity Relationship (SAR) Insights
- Triazole Core : 1,2,4-Triazoles generally outperform 1,2,3-triazoles in enzyme inhibition due to better geometric compatibility with active sites .
- Thioether Linkage : The sulfur atom enhances solubility and facilitates covalent interactions with cysteine residues in enzymes .
- Chlorine Substituents : Positioned at meta or para positions on phenyl rings (e.g., 3-chlorophenyl in Target Compound vs. 2-chlorophenyl in ), they optimize electron-withdrawing effects without steric clashes .
Biological Activity
The compound 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide is a member of the triazole family, characterized by its unique structural features that include a triazole ring and various aromatic substituents. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For example, one method includes the reaction of 4-amino-5-(2-methylphenyl)-1,2,4-triazole-3-thiol with appropriate acylating agents under controlled conditions. The product is then purified through crystallization techniques to yield the final compound.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study focusing on various 1,2,4-triazole derivatives demonstrated that compounds similar to 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide showed moderate to good activity against a range of bacteria and fungi. For instance:
| Compound | Microorganism Tested | Activity Level |
|---|---|---|
| 6d | Candida albicans | Moderate |
| 6e | Escherichia coli | Low |
These findings suggest that modifications in the structure can influence the antimicrobial potency significantly .
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Studies have shown that triazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide was tested against HepG2 liver cancer cells using the MTT assay:
| Compound | IC50 (µg/mL) | Cell Line Tested |
|---|---|---|
| 6d | 13.004 | HepG2 |
| 6e | 28.399 | HepG2 |
The results indicated that compound 6d exhibited the most significant anti-proliferative activity, while 6e displayed lower potency .
The biological activity of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide is thought to involve several mechanisms:
- Enzyme Inhibition : The triazole ring can inhibit enzymes critical for fungal cell wall synthesis and cancer cell proliferation.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Signal Transduction Modulation : It can interfere with various signaling pathways involved in cell growth and survival.
Study 1: Antimicrobial Efficacy
A comparative study evaluated several triazole derivatives against common pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that modifications at the phenyl ring significantly enhanced antimicrobial activity.
Study 2: Anticancer Properties
In another case study involving human melanoma cells (A375), derivatives similar to the target compound were assessed for their cytotoxic effects. The study concluded that specific substitutions on the triazole ring enhanced anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
